2,3-Dimethyl-4-nitroaniline

Descripción general

Descripción

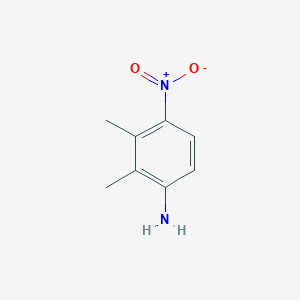

2,3-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group substituted at the 2 and 3 positions of the benzene ring, relative to an aniline moiety. This compound appears as a colorless to yellow crystalline solid and is primarily used in organic synthesis, serving as an intermediate in the production of various other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitroaniline is typically synthesized through a multi-step process involving the alkylation of aniline at the 2 and 3 positions, followed by nitration. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale nitration of pre-alkylated aniline derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent temperature control to manage the exothermic nature of the nitration process .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dimethyl-4-nitroaniline undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitro group, the compound can participate in electrophilic aromatic substitution reactions.

Oxidation: The nitro group can be further oxidized under specific conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Typically involves reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Major Products:

Reduction: The major product is 2,3-dimethyl-4-phenylenediamine.

Electrophilic Aromatic Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Dye and Pigment Production

- DMNA is primarily utilized as an intermediate in the synthesis of dyes and pigments. Its structure allows for various modifications, leading to the creation of vibrant colorants used in textiles and coatings.

Pharmaceutical Development

- The compound serves as a precursor for biologically active molecules, contributing to the synthesis of pharmaceuticals. Notably, it plays a role in creating drugs with specific functional groups essential for therapeutic efficacy.

Pesticide and Antioxidant Production

- In the agricultural sector, DMNA is involved in the formulation of pesticides and antioxidants. These applications are critical for enhancing crop protection and extending the shelf life of products.

Environmental Applications

Catalytic Reduction of Nitro Compounds

- DMNA has been studied for its potential in the catalytic reduction of nitro compounds, particularly in removing pollutants from aquatic systems. Various nanocatalytic systems have been developed to convert nitroanilines into less harmful substances, showcasing DMNA's role in environmental remediation .

Biodegradation Studies

- Research has focused on the biodegradation pathways of DMNA and similar compounds, highlighting their environmental impact and the need for effective treatment methods to mitigate toxicity in industrial effluents .

Materials Science

Nonlinear Optical Properties

- DMNA is recognized for its nonlinear optical (NLO) properties, making it a valuable component in the design of advanced optical materials. Studies have shown that chromophores containing DMNA exhibit enhanced first hyperpolarizability, which is crucial for applications in photonic devices .

Piezoelectric Applications

- Recent advancements have demonstrated that DMNA can be incorporated into polymer matrices to create materials with piezoelectric properties. These materials can harvest energy from mechanical stress, presenting opportunities for innovative sensor technologies and energy harvesting systems .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-4-nitroaniline primarily involves its electrophilic nature due to the nitro group. This makes it reactive towards nucleophiles in various chemical reactions. The nitro group can participate in charge-transfer interactions, influencing the electronic properties of the compound and its reactivity in different pathways .

Comparación Con Compuestos Similares

- 2-Nitroaniline

- 3-Nitroaniline

- 4-Nitroaniline

Comparison: 2,3-Dimethyl-4-nitroaniline is unique due to the presence of two methyl groups in addition to the nitro group, which influences its physical and chemical properties. Compared to its isomers (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline), it has distinct reactivity patterns and applications. For instance, the methyl groups can affect the compound’s solubility, melting point, and its behavior in electrophilic aromatic substitution reactions .

Actividad Biológica

2,3-Dimethyl-4-nitroaniline (CAS No. 80879-86-3) is an organic compound belonging to the nitroaniline family. Its structure features a nitro group () and two methyl groups attached to an aniline backbone, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and toxicological profile.

- Molecular Formula : CHNO

- Molecular Weight : 166.18 g/mol

- Structure : The compound consists of a benzene ring with a nitro group and two methyl groups at the 2 and 3 positions relative to the amino group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of nitroanilines exhibit significant antimicrobial properties. The nitro group can undergo bioreduction in microbial cells, leading to reactive intermediates that damage cellular components such as DNA and proteins .

- Anticancer Potential : Some studies suggest that nitroanilines may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Study :

- In vitro tests demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

-

Cytotoxicity Assay :

- A cytotoxicity assay conducted on human cancer cell lines showed that this compound induced cell death at concentrations above 100 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a potential role in cancer therapy.

- Environmental Impact Study :

Toxicological Profile

The toxicity of this compound has been documented in various studies:

- Acute Toxicity : The compound is classified as toxic via inhalation and ingestion. Animal studies report an LD50 (median lethal dose) of approximately 750 mg/kg for oral administration in rats .

- Chronic Effects : Chronic exposure may lead to immunotoxicity and potential carcinogenic effects due to its structural similarity to other known carcinogens in the nitroaniline family .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Nitroaniline | Nitro group at para position | Antioxidant, dye precursor |

| 2,3-Dimethyl-4-nitrophenol | Hydroxyl group instead of amino | Antimicrobial |

| N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide | Amide functional group | Anticancer potential |

Propiedades

IUPAC Name |

2,3-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWYZBTCKMAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427766 | |

| Record name | 2,3-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80879-86-3 | |

| Record name | 2,3-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.